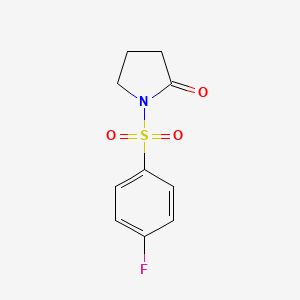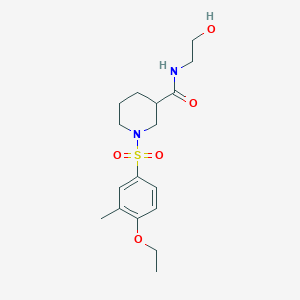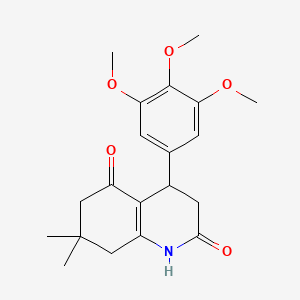![molecular formula C16H21N3O B4412880 N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide](/img/structure/B4412880.png)
N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide
Descripción general
Descripción
N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets, such as glucokinase .
Mode of Action
Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . Allosteric activation involves the compound binding to a site on the target protein other than the active site, leading to conformational changes that enhance the protein’s activity.
Biochemical Pathways
Given the potential interaction with glucokinase, it may influence the glycolysis pathway and glucose metabolism .
Result of Action
Benzimidazole derivatives have been reported to show significant hypoglycemic effects in animal and human models, suggesting potential therapeutic use in type-2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with the benzimidazole derivative.
Attachment of the Butanamide Moiety: The final step involves the acylation of the benzimidazole derivative with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Allyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide
- 2-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)-3-oxo-4-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile
Uniqueness
N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide is unique due to the presence of the allyl group, which can enhance its reactivity and potential biological activities. The combination of the benzimidazole core with the butanamide moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-8-15(20)17-12(3)16-18-13-9-6-7-10-14(13)19(16)11-5-2/h5-7,9-10,12H,2,4,8,11H2,1,3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAJZAIBSPNGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4412804.png)
![N-(3-fluorophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4412810.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4412819.png)

![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine](/img/structure/B4412838.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4412849.png)
![N-(4-methoxyphenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4412857.png)
![3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4412870.png)

![2-[(4-chlorophenoxy)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B4412882.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412886.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4412893.png)

